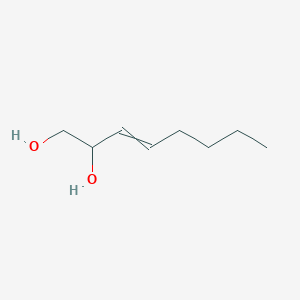
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane is an organic compound with the molecular formula C6H10F4O3 It is characterized by the presence of four fluorine atoms and three methoxy groups attached to a propane backbone
Preparation Methods
The synthesis of 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane typically involves the reaction of appropriate fluorinated precursors with methanol under specific conditions. Industrial production methods may include:
Fluorination: Starting with a suitable hydrocarbon, fluorination is carried out using fluorine gas or other fluorinating agents.
Chemical Reactions Analysis
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.
Scientific Research Applications
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the methoxy groups can affect its solubility and distribution within biological systems.
Comparison with Similar Compounds
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane can be compared with other fluorinated and methoxylated compounds:
1,1,1,2-Tetrafluoro-3-iodopropane: Similar in fluorination but with an iodine atom instead of methoxy groups.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains chlorine atoms and is used in different industrial applications.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
These comparisons highlight the unique combination of fluorine and methoxy groups in this compound, which imparts distinct chemical and physical properties.
Properties
CAS No. |
42415-18-9 |
|---|---|
Molecular Formula |
C6H10F4O3 |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H10F4O3/c1-11-6(12-2,13-3)4(7)5(8,9)10/h4H,1-3H3 |
InChI Key |
YCUCGXNLCQYPNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


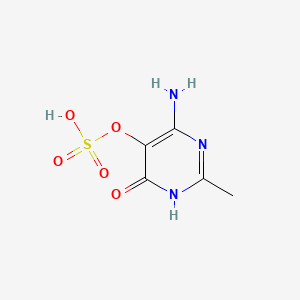
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
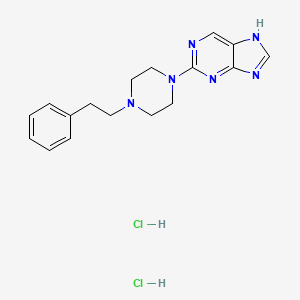
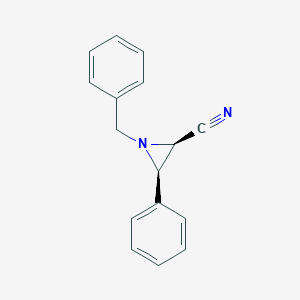
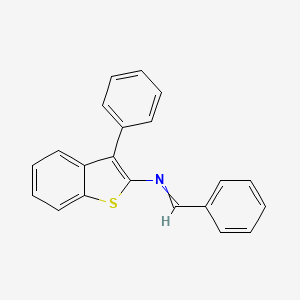
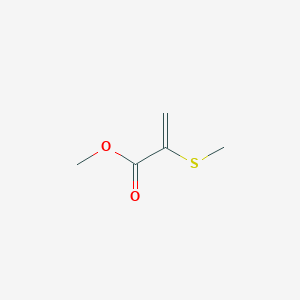
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
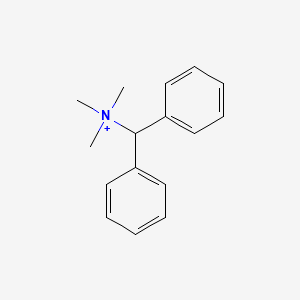
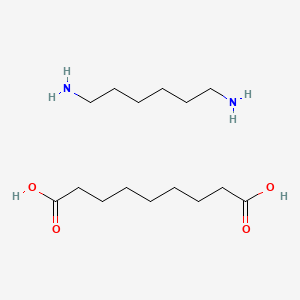
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
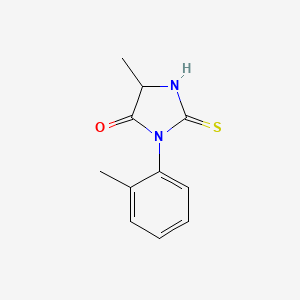
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
